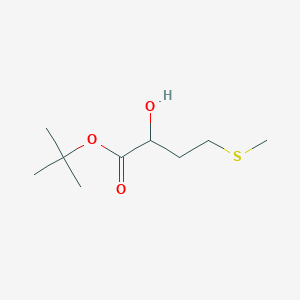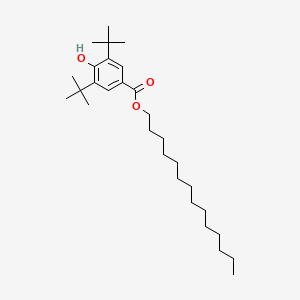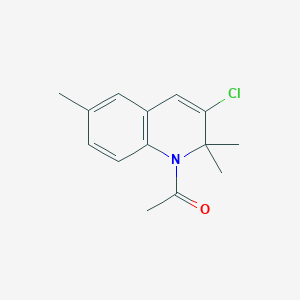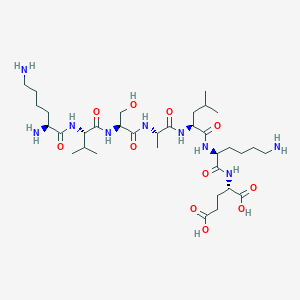
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- is a polypeptide composed of a sequence of amino acids This compound is part of a larger class of peptides that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microbial hosts, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involving the side chains of amino acids, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biotechnological processes, including enzyme immobilization and biosensors.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl-
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-
Uniqueness
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
502632-73-7 |
|---|---|
Molecular Formula |
C34H63N9O11 |
Molecular Weight |
773.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C34H63N9O11/c1-18(2)16-24(31(50)39-22(11-7-9-15-36)30(49)40-23(34(53)54)12-13-26(45)46)41-28(47)20(5)38-32(51)25(17-44)42-33(52)27(19(3)4)43-29(48)21(37)10-6-8-14-35/h18-25,27,44H,6-17,35-37H2,1-5H3,(H,38,51)(H,39,50)(H,40,49)(H,41,47)(H,42,52)(H,43,48)(H,45,46)(H,53,54)/t20-,21-,22-,23-,24-,25-,27-/m0/s1 |
InChI Key |
BOLHXWGQYVUXDA-NVXPGCJASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
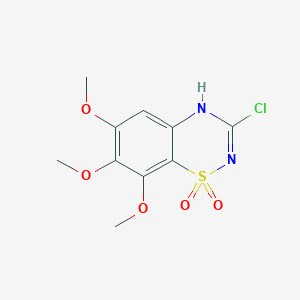
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
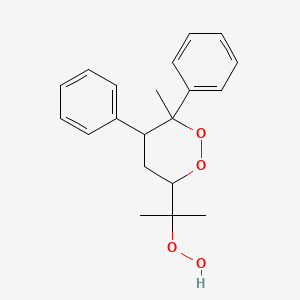
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
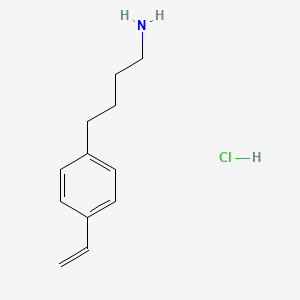
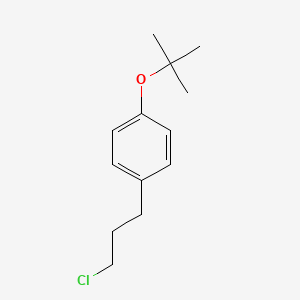
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
